Methyl undeca-2,4-dienoate Methyl undeca-2,4-dienoate Methyl undeca-2,4-dienoate is a natural product found in Humulus lupulus with data available.
Brand Name: Vulcanchem
CAS No.: 77811-09-7
VCID: VC19354545
InChI: InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8-11H,3-7H2,1-2H3
SMILES:
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

Methyl undeca-2,4-dienoate

CAS No.: 77811-09-7

Cat. No.: VC19354545

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl undeca-2,4-dienoate - 77811-09-7

Specification

CAS No. 77811-09-7
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name methyl undeca-2,4-dienoate
Standard InChI InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8-11H,3-7H2,1-2H3
Standard InChI Key USOOLPVJOOLOKK-UHFFFAOYSA-N
Canonical SMILES CCCCCCC=CC=CC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Methyl undeca-2,4-dienoate is an aliphatic ester featuring an 11-carbon chain with double bonds at positions 2 and 4, esterified with a methyl group. Its IUPAC name is methyl undeca-2,4-dienoate, and it is synonymous with methyl 2,4-undecadienoate . Key identifiers include:

PropertyValueSource
CAS Number77811-09-7
Molecular FormulaC12H20O2\text{C}_{12}\text{H}_{20}\text{O}_{2}
Molecular Weight196.29 g/mol
SMILESCOC(=O)C=CC=CCCCCCC
InChIKeyUSOOLPVJOOLOKK-UHFFFAOYSA-N

The compound’s structure (Figure 1) includes a conjugated diene system, which confers unique reactivity and spectral properties .

Structural Analysis

The conjugated double bonds at C2 and C4 create a planar region that enhances resonance stabilization, making the compound susceptible to electrophilic addition and Diels-Alder reactions. Comparative studies with methyl undeca-2,5,10-trienoate (CAS 14261-55-3) reveal that additional double bonds increase molecular rigidity and alter electronic properties, as evidenced by differences in their InChIKeys and SMILES notations.

Natural Occurrence and Biosynthesis

Biological Sources

Methyl undeca-2,4-dienoate has been reported in Humulus lupulus, where it contributes to the plant’s secondary metabolite profile . In hops, such esters are often associated with aroma constituents and defensive mechanisms against pathogens . For example, related compounds like alpha-selinene and beta-selinene in hops exhibit antimicrobial properties, suggesting a potential ecological role for methyl undeca-2,4-dienoate .

Synthesis and Chemical Reactivity

Synthetic Routes

Though no explicit protocols for methyl undeca-2,4-dienoate are documented, methods for analogous compounds suggest:

  • Alkenylation Reactions: Palladium-catalyzed coupling of alkenyl halides with methanol-derived nucleophiles.

  • Esterification: Acid-catalyzed reaction of undeca-2,4-dienoic acid with methanol under reflux .

Reactivity Profile

The conjugated diene system enables participation in cycloaddition reactions. For instance, Diels-Alder reactions with dienophiles like maleic anhydride yield six-membered cycloadducts, a property exploited in organic synthesis.

Analytical Detection and Characterization

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for detecting methyl undeca-2,4-dienoate in plant extracts. In Humulus lupulus, it elutes at retention indices comparable to monoterpenes like linalool and geraniol .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1740 cm1^{-1} (C=O stretch) and 1650 cm1^{-1} (C=C stretch) .

  • 13C^{13}\text{C} NMR: Peaks at δ 170.2 (ester carbonyl), 130.5 and 128.3 (C2 and C4 double bonds) .

Research Gaps and Future Directions

  • Synthetic Optimization: Development of efficient catalytic systems for large-scale production.

  • Biological Activity Screening: Evaluation of antimicrobial, antifungal, and anti-inflammatory properties.

  • Ecological Studies: Role in plant-insect interactions and defense mechanisms.

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